![molecular formula C20H17ClFN3O2 B2680709 3-(2-Chlorophenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole CAS No. 1791407-35-6](/img/structure/B2680709.png)
3-(2-Chlorophenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole
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Description
The compound “3-(2-Chlorophenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole” is a heterocyclic compound . It’s part of a series of compounds synthesized as potential anticonvulsant and analgesic agents .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 2-chlorophenyl group, a 3-fluorophenyl group, an acetyl group, a pyrrolidin-2-yl group, and a 1,2,4-oxadiazole group .Mechanism of Action
The most active substance in the series of compounds to which this compound belongs showed more beneficial ED50 and protective index values than the reference drug—valproic acid . The most probable molecular mechanism of action for the most active compound relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
properties
IUPAC Name |
1-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-(3-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c21-16-8-2-1-7-15(16)19-23-20(27-24-19)17-9-4-10-25(17)18(26)12-13-5-3-6-14(22)11-13/h1-3,5-8,11,17H,4,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHZGXROEFGJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole |
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